5-Bromothiophene-2-sulfonyl fluoride chemical properties
5-Bromothiophene-2-sulfonyl fluoride chemical properties
An In-depth Technical Guide to 5-Bromothiophene-2-sulfonyl Fluoride: Properties, Reactivity, and Applications
Introduction
In the landscape of modern chemical synthesis and drug discovery, the strategic design of molecular building blocks is paramount. 5-Bromothiophene-2-sulfonyl fluoride stands out as a bifunctional reagent of significant interest. It elegantly combines the well-established biological relevance of the thiophene nucleus with the unique and powerful reactivity of the sulfonyl fluoride group.[1][2] The thiophene ring is a privileged pharmacophore, a core component in numerous FDA-approved drugs, valued for its diverse biological attributes.[3]
Simultaneously, the sulfonyl fluoride moiety has risen to prominence as a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. Championed by Nobel laureate K. Barry Sharpless, SuFEx is hailed as a next-generation "click chemistry" reaction.[4][5] This is due to the remarkable balance of stability and reactivity inherent to the S(VI)-F bond. Sulfonyl fluorides are exceptionally stable under a wide range of conditions, including in aqueous environments and in the presence of many common reagents, yet they can be triggered to react with high efficiency and selectivity with nucleophiles.[4][5][6]
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and materials scientists. It delves into the core chemical properties, synthetic methodologies, and diverse applications of 5-Bromothiophene-2-sulfonyl fluoride, providing the field-proven insights necessary to leverage this versatile molecule for the creation of novel therapeutics and advanced materials.
Physicochemical and Spectroscopic Properties
5-Bromothiophene-2-sulfonyl fluoride is a solid at room temperature, and its utility is underpinned by its distinct physicochemical characteristics. Its stability is a key advantage; unlike the more reactive sulfonyl chlorides, the sulfonyl fluoride is resistant to hydrolysis and reduction, allowing for greater flexibility in multi-step synthetic sequences.[4][5][7]
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 108158-00-5 | [8] |
| Molecular Formula | C₄H₂BrFO₂S₂ | [8] |
| Molecular Weight | 245.09 g/mol | [8] |
| Appearance | White to light yellow crystalline powder | [9] |
| Melting Point | 40-44 °C (for the related sulfonyl chloride) | [10] |
| Boiling Point | 100-102 °C at 0.5 mmHg (for the related sulfonyl chloride) | [10] |
| Solubility | Soluble in methanol and other common organic solvents like DCM, THF, acetonitrile | [9] |
Spectroscopic Characterization Profile
Detailed spectroscopic analysis is crucial for confirming the identity and purity of 5-Bromothiophene-2-sulfonyl fluoride. Below are the expected spectral characteristics based on its structure and data from analogous compounds.[11]
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¹H NMR: The spectrum is expected to show two doublets in the aromatic region (typically 7.0-8.0 ppm). The proton at C4 (adjacent to the bromine) would appear as a doublet, coupled to the proton at C3. The proton at C3 would appear as a doublet coupled to the C4 proton. The coupling constant (J) would be characteristic of a four-bond coupling in a thiophene ring.
-
¹³C NMR: The spectrum would display four distinct signals for the aromatic carbons. The carbon attached to the bromine (C5) and the carbon attached to the sulfonyl fluoride group (C2) would be significantly influenced by these electron-withdrawing substituents.
-
¹⁹F NMR: A single sharp peak is expected, typically in the range of +60 to +75 ppm, which is characteristic of aryl sulfonyl fluorides.[11]
-
Infrared (IR) Spectroscopy: Key vibrational bands would include strong asymmetric and symmetric stretching frequencies for the S=O bonds of the sulfonyl group (approx. 1410-1380 cm⁻¹ and 1210-1180 cm⁻¹, respectively), C-S stretching within the thiophene ring, and vibrations corresponding to the C-Br and S-F bonds.
-
Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion peak (M⁺) cluster due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), with peaks at m/z 244 and 246.
Synthesis and Purification
The synthesis of aryl sulfonyl fluorides can be achieved through various methods, including the conversion of sulfonic acids, sulfonamides, or thiols.[7][12] A highly reliable and common laboratory-scale approach for preparing 5-Bromothiophene-2-sulfonyl fluoride involves a two-step sequence starting from the commercially available 2-bromothiophene. This process first installs a sulfonyl chloride group, which is subsequently converted to the more stable sulfonyl fluoride via halogen exchange.
Caption: Synthetic workflow for 5-Bromothiophene-2-sulfonyl fluoride.
Detailed Experimental Protocol: Synthesis
Causality: The choice of chlorosulfonic acid in the first step is due to its high reactivity as an electrophilic sulfonating agent, readily reacting with the electron-rich thiophene ring.[13] The subsequent halogen exchange is driven by the high affinity of potassium fluoride for the sulfonyl chloride, especially when the fluoride ion is solubilized by a phase-transfer catalyst like 18-crown-6 ether.[7]
Step 1: Synthesis of 5-Bromothiophene-2-sulfonyl Chloride [13]
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To a stirred solution of 2-bromothiophene (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl₄) in a flask equipped with a dropping funnel and cooled to 0 °C in an ice bath.
-
Slowly add chlorosulfonic acid (3.0-4.0 eq) dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 5-bromothiophene-2-sulfonyl chloride.
Step 2: Synthesis of 5-Bromothiophene-2-sulfonyl Fluoride [7]
-
Dissolve the crude 5-bromothiophene-2-sulfonyl chloride (1.0 eq) in acetonitrile (MeCN).
-
Add potassium fluoride (KF, 2.0-3.0 eq) and a catalytic amount of 18-crown-6 ether (0.1 eq).
-
Heat the mixture to reflux (approx. 82 °C) and monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the pure 5-bromothiophene-2-sulfonyl fluoride.
Chemical Reactivity and Synthetic Utility
5-Bromothiophene-2-sulfonyl fluoride is a powerful bifunctional building block, offering two distinct and orthogonally reactive sites: the sulfonyl fluoride group and the carbon-bromine bond. This duality allows for sequential, controlled modifications to build molecular complexity.
Reactions at the Sulfonyl Fluoride Moiety: SuFEx Click Chemistry
The S-F bond in sulfonyl fluorides is kinetically stable but thermodynamically poised for reaction.[14] It readily undergoes nucleophilic substitution with a wide range of O-, N-, and S-nucleophiles, typically catalyzed by an organic base like 1,8-Diazabicycloundec-7-ene (DBU) or a Lewis acid.[14][15] This reaction is the cornerstone of SuFEx chemistry, forming robust sulfonamide, sulfonate ester, or related linkages.[4] The reaction's high efficiency, selectivity, and biocompatibility make it a true "click" reaction.[5]
Caption: General mechanism of the SuFEx reaction.
Protocol: Sulfonamide Synthesis via SuFEx [15]
-
Dissolve 5-bromothiophene-2-sulfonyl fluoride (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent like THF or acetonitrile.
-
Add an organic base such as triethylamine (TEA, 1.5 eq) or DBU (1.2 eq).
-
Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC.
-
Upon completion, dilute the reaction with ethyl acetate and wash with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography to yield the desired sulfonamide.
Reactions at the C-Br Bond: Palladium-Catalyzed Cross-Coupling
The bromine atom at the 5-position of the thiophene ring is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, or Negishi reactions.[5][13] This allows for the introduction of a vast array of aryl, heteroaryl, or alkyl groups, providing a powerful vector for molecular diversification.
Protocol: Suzuki-Miyaura Cross-Coupling [13]
-
In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine 5-bromothiophene-2-sulfonyl fluoride (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (5 mol%), and a base like potassium phosphate (K₃PO₄, 2.0 eq).
-
Add a degassed solvent system, typically a mixture of dioxane and water (e.g., 4:1 ratio).
-
Heat the mixture to 90-100 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the 5-arylthiophene-2-sulfonyl fluoride derivative.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Applications in Research and Development
The unique chemical properties of 5-bromothiophene-2-sulfonyl fluoride make it a valuable tool across multiple scientific disciplines.
Medicinal Chemistry and Covalent Drug Discovery
Sulfonyl fluorides have emerged as a privileged class of "warheads" for designing covalent inhibitors and chemical probes.[16][17] They can form stable, covalent bonds with nucleophilic amino acid residues—such as serine, threonine, lysine, and tyrosine—that are often found within the binding sites of enzymes.[17][18] Unlike highly reactive and potentially promiscuous electrophiles, the reactivity of sulfonyl fluorides is context-dependent, often requiring proximity and precise orientation within a protein's active site to be unleashed.[19] This "proximity-enabled" reactivity leads to higher selectivity and a lower risk of off-target effects.
By incorporating 5-bromothiophene-2-sulfonyl fluoride into a ligand designed to bind a specific protein, researchers can create highly selective and potent covalent inhibitors. The thiophene core can be elaborated via cross-coupling to optimize binding affinity and pharmacokinetic properties, while the sulfonyl fluoride serves as the covalent anchor.
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